BenchChemオンラインストアへようこそ!

L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester

Fatty Acid Synthase FASN Inhibition Cancer Metabolism

L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester (CAS 159086-00-7) is a synthetic amino acid derivative with the IUPAC name methyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-4-methylpentanoate, molecular formula C16H23NO4, and molecular weight 293.36 g/mol. It belongs to a broader class of N-substituted furanyl-pentenyl amino acid esters that have appeared in fatty acid synthase (FASN) inhibitor patent literature.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 159086-00-7
Cat. No. B12905393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester
CAS159086-00-7
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NCCC(=O)C=CC1=CC=CO1
InChIInChI=1S/C16H23NO4/c1-12(2)11-15(16(19)20-3)17-9-8-13(18)6-7-14-5-4-10-21-14/h4-7,10,12,15,17H,8-9,11H2,1-3H3/b7-6+/t15-/m0/s1
InChIKeyPKGFGZCXWHOIMD-LFAOLKIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester (CAS 159086-00-7): Compound Identity and Procurement Baseline


L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester (CAS 159086-00-7) is a synthetic amino acid derivative with the IUPAC name methyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-4-methylpentanoate, molecular formula C16H23NO4, and molecular weight 293.36 g/mol [1]. It belongs to a broader class of N-substituted furanyl-pentenyl amino acid esters that have appeared in fatty acid synthase (FASN) inhibitor patent literature [2]. This compound incorporates three pharmacophoric features: an L-leucine methyl ester backbone, a conjugated (E)-enone linker, and a 2-furanyl terminal group, a combination that distinguishes it from simpler N-acyl leucine derivatives and from other amino acid variants within the same chemotype series.

Why Generic Substitution Fails for CAS 159086-00-7: Critical Structure-Activity Differentiation Among Furanyl-Pentenyl Amino Acid Esters


Compounds sharing the N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl) scaffold are not functionally interchangeable. The amino acid side chain identity (leucine vs. isoleucine vs. methionine vs. phenylalanine) and the ester group (methyl vs. butyl) independently modulate enzymatic target engagement, as demonstrated within the FASN inhibitor patent family [1]. For example, within US20250017938, the leucine methyl ester variant (CAS 159086-00-7) exhibits an IC50 of 480 nM against human FASN in SKBr3 cell lysates, whereas the isoleucine butyl ester analog (CAS 159086-01-8) and the phenylalanine butyl ester analog show divergent activity profiles that have not been reported with equivalent potency [2]. The conjugated (E)-enone moiety is a potential Michael acceptor, introducing reactivity-based selectivity considerations absent in simpler N-(2-furoyl)leucine (CAS 1361143-17-0), which lacks the extended unsaturated linker . These structural distinctions mean that substitution with a different amino acid or ester analog without re-validation risks loss of target potency, altered physicochemical properties, and unreproducible biological results.

Quantitative Differentiation Evidence for L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, Methyl Ester (CAS 159086-00-7)


FASN Inhibitory Activity of CAS 159086-00-7 vs. In-Class Patent Comparators

CAS 159086-00-7 (Compound 001-115 in US20250017938) demonstrates a human FASN IC50 of 480 nM when tested in a biochemical assay using enzyme isolated from SKBr3 human breast cancer cells, a line with high endogenous FASN expression [1]. Within the same patent, the structurally distinct isoxazole-containing Compound 001-105 achieves an IC50 of 15 nM under identical assay conditions [2]. While the leucine methyl ester variant is approximately 32-fold less potent than the lead isoxazole series, it occupies a distinct chemical space: the furanyl-pentenyl scaffold is absent from the more potent, non-furan congeners, suggesting an alternative binding mode or allosteric site engagement that has not been fully characterized. No direct head-to-head FASN inhibition data are publicly available for the direct structural analogs (isoleucine methyl ester, CAS 136789-12-3; isoleucine butyl ester, CAS 159086-01-8) tested in the same assay system.

Fatty Acid Synthase FASN Inhibition Cancer Metabolism SKBr3

Amino Acid Side Chain Identity: Leucine vs. Isoleucine in Furanyl-Pentenyl Methyl Esters

CAS 159086-00-7 contains an L-leucine side chain (isobutyl, –CH2CH(CH3)2), whereas the closest methyl ester analog, CAS 136789-12-3, incorporates an L-isoleucine side chain (sec-butyl, –CH(CH3)CH2CH3) . Both amino acids are branched-chain hydrophobic residues, but leucine provides a symmetrical isobutyl group while isoleucine introduces a chiral sec-butyl group with an additional stereocenter at the β-carbon. This stereochemical difference can produce divergent binding poses in hydrophobic enzyme pockets: the leucine isobutyl group favors a single rotameric orientation, while isoleucine's sec-butyl group can adopt multiple low-energy conformations, potentially reducing binding entropy. In the FASN thioesterase domain, which accommodates the growing acyl chain, the linear vs. branched architecture of the amino acid side chain may differentially occupy the hydrophobic substrate channel. No published direct comparison of FASN inhibition for these two methyl ester variants exists; the reported 480 nM IC50 for the leucine variant is the only data point in this sub-series.

Structure-Activity Relationship Amino Acid SAR Steric Effects FASN

Ester Group Modulation: Methyl Ester vs. Butyl Ester Impact on Lipophilicity and Drug-Likeness

CAS 159086-00-7 (methyl ester) has a computed XLogP3 of 2.3 and a topological polar surface area (TPSA) of 68.5 Ų, placing it within favorable oral drug-likeness space per the Lipinski and Veber guidelines [1]. The corresponding butyl ester analog (CAS 159086-01-8, L-isoleucine butyl ester) has a molecular formula of C19H29NO4 (MW 335.4 g/mol), adding three methylene units that increase calculated logP by approximately 1.2–1.5 units (estimated by additive fragment methods) and molecular weight by 42 Da . This difference shifts the butyl ester further toward the upper boundary of Lipinski space (logP approaching 3.5–3.8) and increases the likelihood of poor aqueous solubility and higher plasma protein binding. No experimental logP or solubility data for either compound have been published in peer-reviewed literature; all values are computed. The methyl ester also serves as a potential prodrug handle that can be hydrolyzed in vivo by ubiquitous esterases to the corresponding carboxylic acid, a pathway that may be slower or less efficient for the sterically encumbered butyl ester.

Lipophilicity XLogP3 TPSA Drug-Likeness Physicochemical Properties

Conjugated Enone Linker as a Potential Covalent Warhead: Distinction from Saturated N-Acyl Analogs

The α,β-unsaturated ketone (enone) moiety linking the amino acid ester to the furan ring in CAS 159086-00-7 is a potential Michael acceptor capable of forming covalent adducts with cysteine thiols or other biological nucleophiles [1]. This structural feature is absent in N-(2-furoyl)leucine (CAS 1361143-17-0), which contains a simple amide bond directly connecting the furan carbonyl to the leucine nitrogen without the intervening pentenyl spacer . In the context of FASN inhibition, the FASN thioesterase domain employs a catalytic cysteine (Cys161 in the human enzyme) that could potentially be targeted by the enone warhead, though no direct evidence of covalent modification by CAS 159086-00-7 has been reported. The presence of this electrophilic moiety introduces both an opportunity (sustained target engagement via covalent bond formation) and a liability (potential for non-specific reactivity and off-target toxicity) that must be considered when selecting this compound over non-electrophilic analogs.

Covalent Inhibitor Michael Acceptor Enone Target Engagement Irreversible Inhibition

Recommended Application Scenarios for CAS 159086-00-7 Based on Quantitative Differentiation Evidence


FASN Inhibitor Lead Optimization and Scaffold-Hopping Campaigns

CAS 159086-00-7 is best deployed as a starting point for scaffold-hopping SAR programs targeting fatty acid synthase (FASN) for oncology or metabolic disease applications. Its moderate potency (IC50 = 480 nM in SKBr3 cell lysate) and distinct furanyl-pentenyl chemotype, which differs from the isoxazole-based lead series (IC50 = 15–39 nM) reported in US20250017938, make it suitable for hit-to-lead optimization where novel intellectual property space is prioritized over absolute potency at the screening stage [1]. The methyl ester and leucine side chain provide a favorable physicochemical profile (XLogP3 = 2.3; TPSA = 68.5 Ų) for further derivatization without breaching Lipinski boundaries [2].

Covalent Probe Development Targeting Catalytic Cysteine Residues

The (E)-enone moiety embedded in the pentenyl linker of CAS 159086-00-7 constitutes a latent Michael acceptor that can be exploited for the design of covalent probes targeting enzymes with active-site cysteine residues, including the FASN thioesterase domain (Cys161) and other cysteine-dependent hydrolases or proteases [1]. Unlike N-(2-furoyl)leucine (CAS 1361143-17-0), which lacks electrophilic functionality entirely, CAS 159086-00-7 offers the possibility of time-dependent, washout-resistant inhibition that can be quantified in jump-dilution assays to establish residence time and reversibility kinetics [2].

Amino Acid-Dependent Selectivity Profiling in Kinase or Protease Panels

Given the documented sensitivity of biological activity to amino acid side chain identity within this chemotype, CAS 159086-00-7 is recommended for use in selectivity profiling panels where leucine vs. isoleucine recognition by hydrophobic binding pockets can be systematically evaluated. The leucine isobutyl side chain provides a single dominant conformation versus the multiple rotamers accessible to the isoleucine sec-butyl group in CAS 136789-12-3, potentially yielding cleaner SAR signals in broad-panel kinase or protease screens where hydrophobic pocket depth and geometry vary across targets [1].

Ester Prodrug Strategy Development for Carboxylic Acid Bioisosteres

The methyl ester terminus of CAS 159086-00-7 serves as a hydrolytically labile prodrug handle that can be cleaved by ubiquitous esterases to reveal the corresponding carboxylic acid in vivo. This property, combined with the lower lipophilicity of the methyl ester relative to the butyl ester analog (CAS 159086-01-8, estimated ΔlogP ≈ +1.2–1.5), makes CAS 159086-00-7 a superior candidate for preclinical pharmacokinetic studies where controlled release of the active acid metabolite is desired without the excessive plasma protein binding anticipated for the more lipophilic butyl ester congener [1].

Quote Request

Request a Quote for L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.